![molecular formula C20H21NO4 B2901506 Methyl 1-[(2-phenoxyphenyl)carbonyl]piperidine-4-carboxylate CAS No. 349440-81-9](/img/structure/B2901506.png)
Methyl 1-[(2-phenoxyphenyl)carbonyl]piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[(2-phenoxyphenyl)carbonyl]piperidine-4-carboxylate, also known as MPPC, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
Methyl 1-[(2-phenoxyphenyl)carbonyl]piperidine-4-carboxylate is known to bind to specific receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor. By binding to these receptors, this compound can modulate their activity, leading to changes in neuronal signaling and neurotransmitter release. Additionally, this compound has been shown to block certain ion channels, including the voltage-gated potassium channel, which can lead to changes in membrane potential and cellular excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific receptor or ion channel being targeted. For example, this compound has been shown to enhance NMDA receptor activity, which can lead to increased synaptic plasticity and improved learning and memory. Additionally, this compound has been shown to activate the sigma-1 receptor, which can lead to neuroprotective effects and the modulation of various cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 1-[(2-phenoxyphenyl)carbonyl]piperidine-4-carboxylate in lab experiments is its high potency and selectivity for specific receptors and ion channels. This allows researchers to study the effects of this compound on specific cellular processes with minimal off-target effects. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Direcciones Futuras
There are several future directions for research on Methyl 1-[(2-phenoxyphenyl)carbonyl]piperidine-4-carboxylate. One area of interest is the development of new drugs based on the structure of this compound, which could have therapeutic benefits for a range of diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and how it interacts with specific receptors and ion channels. Finally, more studies are needed to determine the long-term effects of this compound on cellular processes and to investigate its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of Methyl 1-[(2-phenoxyphenyl)carbonyl]piperidine-4-carboxylate involves the reaction of 1-(2-phenoxyphenyl)piperidin-4-one with methyl chloroformate in the presence of a base. The resulting product is then purified through recrystallization, yielding this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
Methyl 1-[(2-phenoxyphenyl)carbonyl]piperidine-4-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new drugs targeting diseases such as cancer and Alzheimer's. In neuroscience, this compound has been used as a tool to study the role of specific neurotransmitter receptors in the brain. In pharmacology, this compound has been studied for its potential to modulate ion channels and receptors, which could lead to the development of new drugs with therapeutic benefits.
Propiedades
IUPAC Name |
methyl 1-(2-phenoxybenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-24-20(23)15-11-13-21(14-12-15)19(22)17-9-5-6-10-18(17)25-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMNEKVGXWSCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

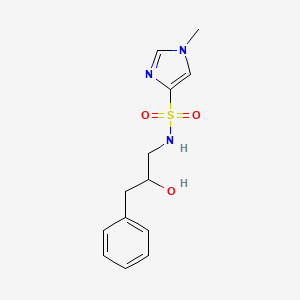
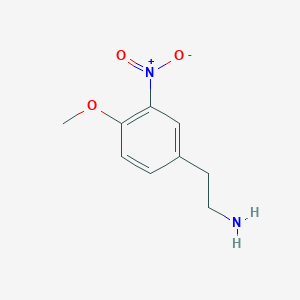
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2901427.png)
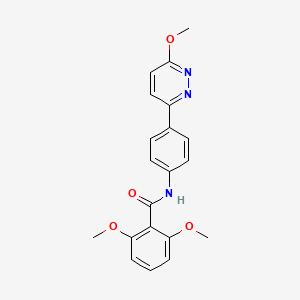
![2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2901432.png)
![3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B2901434.png)
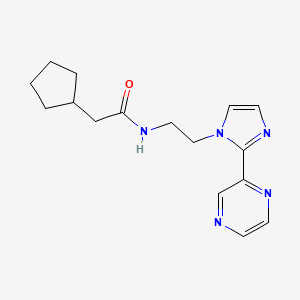
![5-Cyclopropyl-3-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B2901437.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2901438.png)
![5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B2901439.png)
![8-(4-benzylpiperazin-1-yl)-7-{3-[8-(4-benzylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2901440.png)
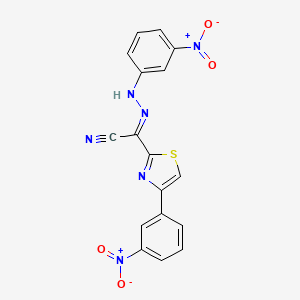
![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2901443.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2901445.png)